(2E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Description
“(2E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide” is an α,β-unsaturated cyanoenamide derivative characterized by a conjugated enamide backbone with a cyano group at the α-position. The molecule features a 2-iodophenylamide substituent and a 5-methylfuran-2-yl group at the β-position.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFQRAMKQAWGKF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) improve thermal stability (e.g., 25b: m.p. 225–227°C) . Bulkier aromatic systems (e.g., naphthalene in 36a) reduce yields (51.42%) compared to simpler analogs . Halogenated derivatives (e.g., iodine in the target compound, fluorine in 0725-0054) may enhance binding to biological targets via halogen bonds .
Synthetic Trends :
Spectroscopic and Analytical Comparisons
Table 2: NMR and MS Data of Selected Analogs
| Compound | $ ^1H $ NMR (DMSO-d₆, δ ppm) | $ ^{13}C $ NMR (DMSO-d₆, δ ppm) | EI-MS (m/z) |
|---|---|---|---|
| 36a | Vinyl-H: 8.45 (s); NH: 12.03 (s) | 94.41 (CN), 145.08 (C=O) | 404.62 [M⁺] |
| 25b | Vinyl-H: 8.45 (s); NH: 12.03 (s) | 133.37 (CF₃-C), 157.40 (C=O) | 418.81 [M⁺] |
| 30a | Aromatic H: 7.97–8.15 (d, J=8.5 Hz) | 125.42 (C-F), 148.00 (C=O) | 404.62 [M⁺] |
Key Observations:
- Vinyl Proton Signals : All compounds show a characteristic singlet for the α,β-unsaturated vinyl proton near δ 8.45 ppm .
- Carbonyl Resonances : The enamide carbonyl appears at δ 145–157 ppm, influenced by substituent electronic effects .
- Mass Spectrometry : Molecular ion peaks ([M⁺]) align with calculated masses (e.g., 404.62 for 36a vs. 404.62 g/mol theoretical) .
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